1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
Description
This compound features a piperidine-2,6-dione core linked via a sulfonylethyl group to a 4-(3-methylphenyl)piperazine moiety. Such structural attributes are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-15-4-2-5-16(14-15)19-8-10-20(11-9-19)26(24,25)13-12-21-17(22)6-3-7-18(21)23/h2,4-5,14H,3,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUCDYVDPUGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of the compound in significant quantities, which is essential for its application in pharmaceutical research and development .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Piperazine vs. Piperidine Linkers
- Target Compound : Utilizes a piperazine ring with a 3-methylphenyl group.
- 1-[2-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl]-4-(4-methoxyphenyl)piperidine-2,6-dione () : Features a chlorophenyl and methoxyphenyl substituent, balancing lipophilicity (LogP ~3–4) and steric effects .
(b) Linker Groups
- Target Compound : Sulfonylethyl linker, enhancing solubility and rigidity.
- 1-(4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl)-3-phenylpiperidine-2,6-dione () : Uses a butyl linker, increasing flexibility and hydrophobic interactions (LogP = 3.64) .
- Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () : Employs an acetyl linker, favoring enzymatic stability and membrane permeability .
Pharmacological and Physicochemical Properties
*Estimated based on molecular formula (C₁₈H₂₂N₄O₄S).
†Predicted using fragment-based methods.
‡Inferred from structural analogs in cited evidence.
Key Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., 3-methylphenyl) on piperazine enhance lipophilicity and CNS penetration, while electron-withdrawing groups (e.g., nitro in ) improve metabolic stability .
- Linker Optimization : Sulfonylethyl linkers balance rigidity and solubility, whereas alkyl chains (e.g., butyl in ) prioritize hydrophobic interactions .
- Biological Activity : Piperidine-2,6-dione derivatives show promise in kinase inhibition (), antitumor activity (), and CNS disorders (), highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
